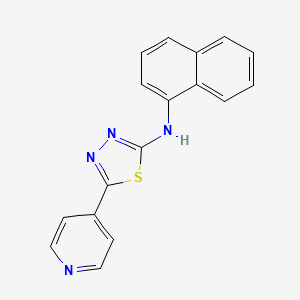
N-(1-naphthalenyl)-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine
Descripción general
Descripción
N-(1-naphthalenyl)-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine, also known as NPTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPTB belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Fluorescent Properties
N-(1-naphthalenyl)-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine has been studied for its fluorescent properties. In a study by Zhang Xia-hon, the compound exhibited fluorescence at 375nm in various solutions, indicating potential applications in fluorescence-based research and technologies (Zhang Xia-hon, 2010).
Anticancer Activity
This compound's derivatives have been evaluated for their anticancer potential. A study by N. Y. Megally Abdo and M. Kamel found that derivatives of this compound showed significant cytotoxicity against various human cancer cell lines, indicating potential use in cancer treatment and research (N. Y. Megally Abdo & M. Kamel, 2015).
Antibacterial and Antifungal Activities
K. H. Patel and Y. Patel studied derivatives of this compound for antibacterial and antifungal activities. They reported effectiveness against various bacterial and fungal strains, suggesting applications in antimicrobial research (K. H. Patel & Y. Patel, 2015). K. H. Patel and A. Mehta also reported antifungal activity in their study, reinforcing its potential in antifungal research (K. H. Patel & A. Mehta, 2006).
Molecular Docking and Cytotoxicity Studies
B. Choodamani et al. conducted molecular docking and preliminary cytotoxicity studies on derivatives, showing potential as inhibitors for specific proteins in cancer research (B. Choodamani et al., 2021).
Synthesis and Characterization
Various studies focused on the synthesis and characterization of this compound and its derivatives, which are essential for understanding its chemical properties and potential applications in material science and chemistry. For instance, R. Dani et al. studied the synthesis, spectral, and X-ray properties of derivatives, which could be significant in the development of new materials or chemicals (R. Dani et al., 2013).
Tautomerism Studies
The tautomerism of this compound and its derivatives has been a subject of study, providing insights into its chemical behavior and stability, which are crucial for applications in chemical synthesis and design. L. Strzemecka, for example, explored the tautomerism of derivatives, offering valuable information for chemical research (L. Strzemecka, 2007).
Propiedades
IUPAC Name |
N-naphthalen-1-yl-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4S/c1-2-6-14-12(4-1)5-3-7-15(14)19-17-21-20-16(22-17)13-8-10-18-11-9-13/h1-11H,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNACNWDEVQPDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NN=C(S3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-naphthalenyl)-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



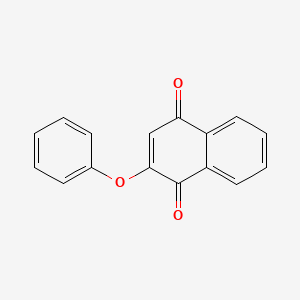
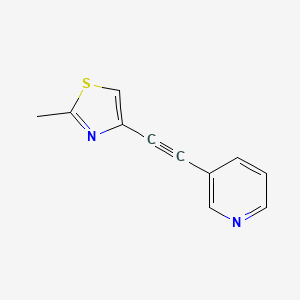
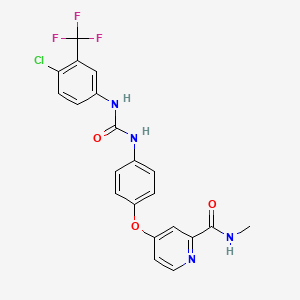
![N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine](/img/structure/B1663142.png)
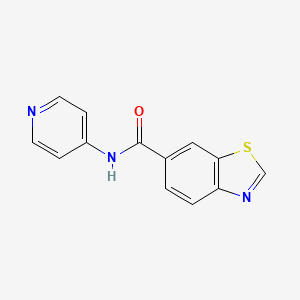
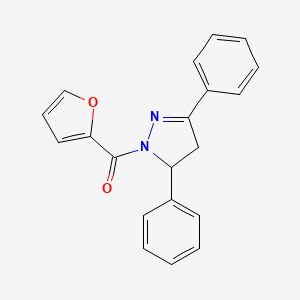

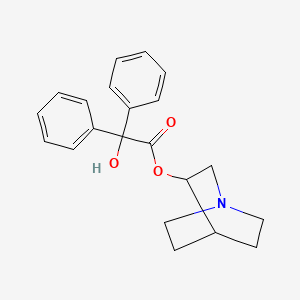
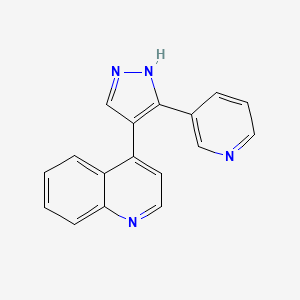
![2-[Methyl(2-pyridin-2-ylethyl)amino]fluoren-9-one](/img/structure/B1663153.png)
![3-[2-(2-Nitrophenyl)hydrazinyl]-2-oxoindole-5-sulfonic acid](/img/structure/B1663154.png)
![9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B1663157.png)
![2-[(4-methoxyphenyl)methylthio]-6-methyl-1H-pyrimidin-4-one](/img/structure/B1663160.png)
![4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine](/img/structure/B1663161.png)